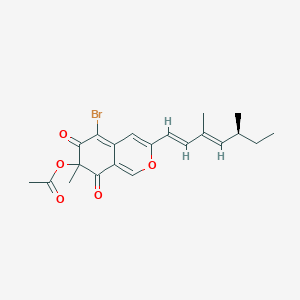
Azaphilone-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azaphilone-9 is a member of the azaphilone family, a class of fungal metabolites known for their diverse biological activities and structural complexity. Azaphilones are characterized by a highly oxygenated pyranoquinone bicyclic core and are produced by various fungal species. These compounds exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, antioxidant, cytotoxic, nematicidal, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azaphilone-9 can be synthesized through various synthetic routes, often involving polyketide synthase pathways. The synthesis typically starts with the formation of a polyketide chain, followed by cyclization and oxidation reactions to form the characteristic pyranoquinone core . Specific reaction conditions, such as temperature, pH, and the presence of catalysts, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using fungal strains known to produce azaphilones. These processes are optimized for maximum yield by controlling factors such as nutrient availability, oxygen levels, and fermentation time. The compound is then extracted and purified using techniques like solvent extraction, chromatography, and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Azaphilone-9 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of this compound, such as azaphilone alkaloids, which are formed through azaphilic addition reactions with amines .
Aplicaciones Científicas De Investigación
Azaphilone-9 has numerous scientific research applications across various fields:
Mecanismo De Acción
The mechanism of action of azaphilone-9 involves its interaction with various molecular targets and pathways. It is known to react with amino groups in proteins, amino acids, and nucleic acids, forming vinylogous γ-pyridones. This interaction can disrupt cellular processes, leading to antimicrobial and cytotoxic effects . Additionally, this compound can inhibit specific enzymes and signaling pathways involved in inflammation and cancer progression .
Comparación Con Compuestos Similares
Azaphilone-9 is unique among azaphilones due to its specific structural features and biological activities. Similar compounds include:
Rubiginosin C: Exhibits weak activity compared to this compound.
Cohaerins A and B: Also show weaker activity and different structural features.
Chaetoviridin: Another azaphilone derivative with distinct biological properties.
Propiedades
Fórmula molecular |
C21H23BrO5 |
|---|---|
Peso molecular |
435.3 g/mol |
Nombre IUPAC |
[5-bromo-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-methyl-6,8-dioxoisochromen-7-yl] acetate |
InChI |
InChI=1S/C21H23BrO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-26-15)19(24)21(5,27-14(4)23)20(25)18(16)22/h7-12H,6H2,1-5H3/b8-7+,13-9+/t12-,21?/m0/s1 |
Clave InChI |
XUOVORQURANBCB-LVUCCPRXSA-N |
SMILES isomérico |
CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)C(C(=O)C2=CO1)(C)OC(=O)C)Br |
SMILES canónico |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CO1)(C)OC(=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


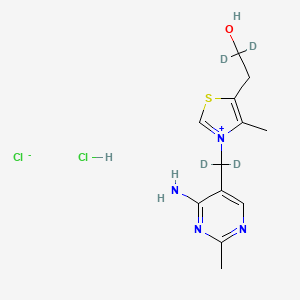
![1-[(2R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15140863.png)
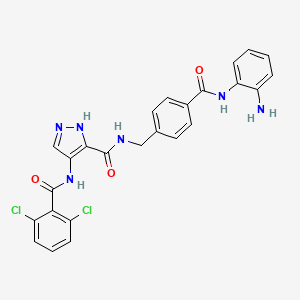
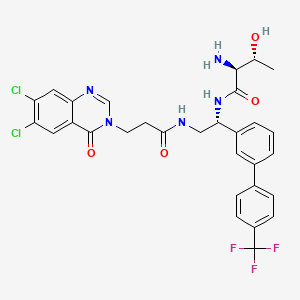

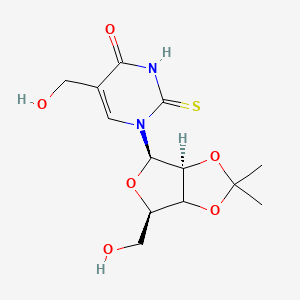
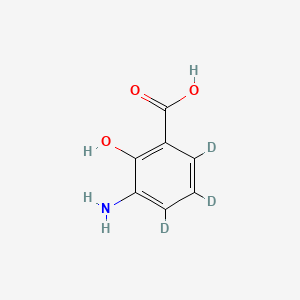
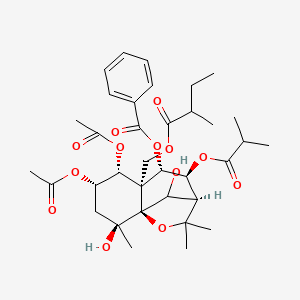
![5-[(1S)-2-[3-[4-[3-[(3S)-3-[(2R)-2-cyclopentyl-2-hydroxy-2-phenylethoxy]-1-azoniabicyclo[2.2.2]octan-1-yl]propoxy]phenoxy]propylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;bromide](/img/structure/B15140890.png)





